molecular formula C13H10BrFN2O3 B6708634 N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6708634
M. Wt: 341.13 g/mol
InChI Key: IQORTEPOTUSPSQ-UHFFFAOYSA-N
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Description

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c1-6-2-10(17-20-6)13(18)16-11-5-19-12-4-9(15)8(14)3-7(11)12/h2-4,11H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORTEPOTUSPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2COC3=CC(=C(C=C23)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring is synthesized through cyclization reactions, often involving bromination and fluorination steps to introduce the respective substituents.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.

    Coupling Reactions: The benzofuran and oxazole rings are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Adjusting reaction conditions for larger-scale production.

    Purification Techniques: Utilizing chromatography, recrystallization, or other purification methods to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide: Lacks the fluorine substituent.

    N-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide: Lacks the bromine substituent.

    N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the oxazole ring.

Uniqueness

The presence of both bromine and fluorine substituents, along with the specific arrangement of the benzofuran and oxazole rings, gives N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide unique chemical properties

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